molecular formula C20H34O B079852 (+)-Copalol CAS No. 10395-43-4

(+)-Copalol

Cat. No. B079852
CAS RN: 10395-43-4
M. Wt: 290.5 g/mol
InChI Key: NERNKRPBSOBEHC-ATPOGHATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Copalol is a natural compound that is found in several plant species, including the resin of Bursera bipinnata and the bark of Cinnamomum camphora. It has been identified as a potential therapeutic agent due to its various biological activities.

Scientific Research Applications

Biosynthesis and Chemical Synthesis

  • Biosynthesis in Fungi : (+)-Copalol is identified in the biosynthesis of cyclic diterpenes in fungi like Gibberella fujikuroi. It's involved in the conversion of geranylgeranyl pyrophosphate to copalyl pyrophosphate, which is a precursor for various diterpenes (Shechter & West, 1969).

  • Synthetic Approaches : Research has been conducted on the total synthesis of (+)-copalol. This includes a study that achieved the synthesis from a known racemic lactone, providing essential derivatives for the study of polycyclic diterpenes (Toshima et al., 2002).

Pharmacological Research

  • Anxiolytic Effects : A study on Maya incense, which contains copalol, showed anxiolytic-like effects in animal models. This suggests copalol's potential role in reducing anxiety (Merali et al., 2018).

Biomedical Applications

  • Copper Homeostasis in Bacteria : Research on CopA, a copper-translocating P-type ATPase in bacteria, reveals insights into copper homeostasis. While this does not directly involve (+)-copalol, it's relevant for understanding the broader context of metal ion transport and resistance mechanisms in microorganisms (Rensing et al., 2000).

  • Role in MS Drug Discovery : The development of Copaxone, a drug for multiple sclerosis (MS), highlights the importance of research models in drug discovery. This is more about the process of drug development rather than copalol itself, but it gives an idea of the extensive research involved in developing new pharmaceuticals (Steinman & Shoenfeld, 2014).

properties

CAS RN

10395-43-4

Product Name

(+)-Copalol

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol

InChI

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1

InChI Key

NERNKRPBSOBEHC-ATPOGHATSA-N

Isomeric SMILES

C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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